molecular formula C15H11N3O3S B2799691 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide CAS No. 312917-42-3

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide

Cat. No.: B2799691
CAS No.: 312917-42-3
M. Wt: 313.33
InChI Key: HOCBVAHCWXWPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide” is a chemical compound with the formula C15H13N3O2S. It is an aromatic amide and a heteroarene . The compound has a net charge of 0, an average mass of 299.349, and a mono-isotopic mass of 299.07285 .


Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C15H13N3O2S/c16-7-10-9-2-1-3-13(9)21-15(10)17-14(19)11-6-12(20-18-11)8-4-5-8/h6,8H,1-5H2,(H,17,19)" . This provides a detailed description of the compound’s molecular structure. The SMILES string of the compound is "C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4CC4" , which is another way to represent the compound’s structure.


Physical and Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 299.349, and a mono-isotopic mass of 299.07285 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide and related compounds have been the subject of extensive research due to their unique structural properties and potential applications in various fields. A study by Wang et al. (2014) highlighted the synthesis of similar compounds through an acylation reaction, emphasizing the advantages such as short reaction time, high yield, and environmentally friendly procedures. The crystal structure of the synthesized compounds was confirmed through various methods, revealing that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar (Wang et al., 2014).

Antitumor and Antimicrobial Applications

These compounds have also been synthesized for their potential biological applications, especially in antitumor and antimicrobial activities. Shams et al. (2010, 2011) synthesized various heterocyclic derivatives of a similar compound, showing significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The study also highlighted the simplicity and convenience of the synthetic procedures, making it valuable for further heterocyclic transformations and biological investigations (Shams et al., 2010), (Shams et al., 2011). Furthermore, these compounds were characterized for their antibacterial and antifungal activities, with significant efficiency against most tested organisms, comparable to certain standards (Shams et al., 2011).

Liquid Crystal Applications

Another study explored the design and synthesis of liquid crystals based on a similar core structure, aiming to achieve high birefringence and large dielectric anisotropy. The findings suggested that this core unit can benefit the formation of the nematic phase and increase both the birefringence and dielectric anisotropy values (Danyang et al., 2020).

Quality Control and Standardization

The development of quality control methods for promising anticonvulsants derived from similar compounds was also a focus of research. The study aimed to develop methods of identification, determination of impurities, and quantitative determination for further application in standardization (Sych et al., 2018).

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c16-8-12-11-5-2-6-13(11)22-15(12)17-14(19)9-3-1-4-10(7-9)18(20)21/h1,3-4,7H,2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCBVAHCWXWPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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